molecular formula C12H14N4O2S B215740 N~1~-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

N~1~-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Cat. No.: B215740
M. Wt: 278.33 g/mol
InChI Key: JIMCLUSORBQODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . The reaction conditions include:

    Solvent: Acetic anhydride

    Temperature: Room temperature to moderate heating

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The acetyl and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N~1~-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N1-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-ACETYL-5-METHYL-5-(3-PYRIDYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to the presence of the pyridin-3-yl group, which can impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(4-acetyl-5-methyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H14N4O2S/c1-8(17)14-11-15-16(9(2)18)12(3,19-11)10-5-4-6-13-7-10/h4-7H,1-3H3,(H,14,15,17)

InChI Key

JIMCLUSORBQODG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CN=CC=C2)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CN=CC=C2)C(=O)C

solubility

41.7 [ug/mL]

Origin of Product

United States

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